2-(3,4-dimethoxyphenyl)-4-(2-oxopropyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
Description
The compound 2-(3,4-dimethoxyphenyl)-4-(2-oxopropyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione belongs to the benzothiadiazine-trione class, characterized by a fused heterocyclic core comprising a benzene ring, thiadiazine, and three ketone groups. Its structure includes a 3,4-dimethoxyphenyl substituent at the 2-position and a 2-oxopropyl group at the 4-position. The 3,4-dimethoxyphenyl moiety is notable for its prevalence in bioactive molecules, such as Verapamil (a calcium channel blocker) and its analogs, where it contributes to receptor binding and metabolic stability . The 2-oxopropyl group introduces a ketone functionality, which may influence solubility and intermolecular interactions. Benzothiadiazine derivatives are explored for diverse pharmacological activities, including antimicrobial and enzyme inhibitory effects, as evidenced by structurally related compounds in recent studies .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,1-dioxo-4-(2-oxopropyl)-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-12(21)11-19-14-6-4-5-7-17(14)27(23,24)20(18(19)22)13-8-9-15(25-2)16(10-13)26-3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMUEWIPLQQIDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison of Benzothiadiazine Derivatives
Structural and Functional Implications
The 2-oxopropyl substituent introduces a ketone, which may engage in hydrogen bonding, contrasting with the aliphatic but-3-enyl chain in ’s compound, which prioritizes hydrophobic interactions .
Electron-Withdrawing vs.
Scaffold Diversity :
- Verapamil analogs () share the 3,4-dimethoxyphenyl group but utilize a nitrile-based backbone instead of a benzothiadiazine core, highlighting the group’s versatility across pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
